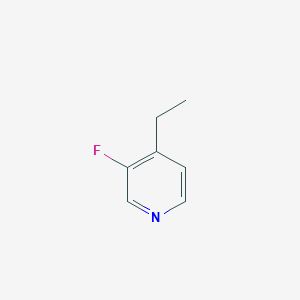

4-Ethyl-3-fluoropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-2-6-3-4-9-5-7(6)8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQUZSHKFDJKBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591677 | |

| Record name | 4-Ethyl-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137234-73-2 | |

| Record name | 4-Ethyl-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethyl-3-fluoropyridine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorine's unique electronic properties can enhance metabolic stability, improve binding affinity, and modulate pKa, making it a valuable tool in drug design. Within this context, the fluorinated pyridine motif is of particular interest due to the prevalence of the pyridine ring in a vast number of pharmaceuticals. This guide provides a detailed technical overview of 4-Ethyl-3-fluoropyridine, a specific building block with potential applications in the development of novel therapeutics.

Compound Identity

| Property | Value | Source |

| Molecular Weight | 125.14 g/mol | [1] |

| Monoisotopic Mass | 125.06408 Da | [3] |

| XlogP (Predicted) | 1.7 | [3] |

| InChIKey | XYQUZSHKFDJKBF-UHFFFAOYSA-N | [1][3] |

| SMILES | CCC1=C(C=NC=C1)F | [1] |

Proposed Synthetic Pathways

Pathway 1: Diazotization and Fluorination (Balz-Schiemann Approach)

This is a classic and reliable method for introducing fluorine into an aromatic ring. The key precursor for this route is 4-ethyl-3-aminopyridine.

Caption: Proposed Balz-Schiemann synthesis of this compound.

Experimental Protocol (Proposed):

Step 1: Synthesis of 4-Ethyl-3-aminopyridine (Precursor)

-

To a solution of 4-ethyl-3-nitropyridine in ethanol, add a catalytic amount of palladium on carbon (10% Pd/C).

-

Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield crude 4-ethyl-3-aminopyridine, which can be purified by column chromatography or recrystallization.

Step 2: Synthesis of this compound

-

Dissolve 4-ethyl-3-aminopyridine in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 10 °C to form the diazonium tetrafluoroborate salt.

-

Isolate the precipitated diazonium salt by filtration and wash with cold ether.

-

Gently heat the dried diazonium salt in an inert solvent (e.g., toluene or xylene) until nitrogen evolution ceases.

-

Cool the reaction mixture and purify by distillation or column chromatography to obtain this compound.

Pathway 2: Halogen Exchange Reaction

This method is contingent on the availability of a suitable precursor, such as 4-ethyl-3-chloropyridine or 4-ethyl-3-bromopyridine. The process involves nucleophilic aromatic substitution with a fluoride source.

Caption: Halogen exchange route to this compound.

Experimental Protocol (Proposed):

-

In a sealed reaction vessel, combine 4-ethyl-3-chloropyridine with an excess of spray-dried potassium fluoride (KF) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane.

-

A phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) may be added to enhance the reaction rate.

-

Heat the mixture to a high temperature (typically 180-220 °C) for several hours, monitoring the reaction progress by GC-MS or LC-MS.

-

After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography.

Physicochemical Properties and Spectroscopic Characterization (Predicted)

The successful synthesis of this compound must be confirmed by a suite of analytical techniques. Below are the expected spectroscopic characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group. The aromatic protons will exhibit splitting patterns influenced by both proton-proton and proton-fluorine couplings.

-

A triplet and a quartet in the aliphatic region corresponding to the methyl and methylene protons of the ethyl group, respectively.

-

Three distinct signals in the aromatic region for the pyridine ring protons. The proton at C2 will likely be a doublet, the proton at C6 a doublet, and the proton at C5 a doublet of doublets, with additional splitting due to coupling with the fluorine atom.

-

-

¹³C NMR: The carbon spectrum will show seven distinct signals. The carbon directly attached to the fluorine (C3) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF), typically in the range of 240-260 Hz. The adjacent carbons (C2 and C4) will show smaller two-bond couplings (²JCF).

-

¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift will be indicative of a fluorine atom on a pyridine ring.

Mass Spectrometry (MS)

-

The electron ionization (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at m/z = 125. Key fragmentation patterns would likely involve the loss of a methyl radical (to give m/z = 110) or an ethyl radical (to give m/z = 96).

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block for several reasons:

-

Vector for Bioisosteric Replacement: The pyridine nitrogen acts as a hydrogen bond acceptor, a common interaction in protein-ligand binding.

-

Modulation of Physicochemical Properties: The ethyl group can provide favorable van der Waals interactions in a hydrophobic pocket of a target protein. The fluorine atom can modulate the basicity of the pyridine nitrogen and improve metabolic stability by blocking a potential site of oxidation.

-

Synthetic Handle: The pyridine ring can be further functionalized, and the fluorine atom can, under certain conditions, act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of other functionalities.

While specific drugs containing the this compound moiety are not prominently documented, the strategic importance of similar fluorinated pyridine cores is well-established in a range of therapeutic areas, including oncology, neuroscience, and infectious diseases.

Purification and Handling

Purification:

-

Column Chromatography: For laboratory-scale purification, silica gel column chromatography is a standard method. A gradient elution system, typically with a mixture of hexanes and ethyl acetate, can be effective in separating the product from impurities.

-

Distillation: If the compound is a liquid at room temperature and thermally stable, fractional distillation under reduced pressure can be an efficient method for purification on a larger scale.

Handling and Safety:

-

Based on data for similar compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work should be conducted in a well-ventilated fume hood.

-

It is likely to be a flammable liquid and may cause skin and eye irritation.

Conclusion

This compound represents a strategically important, albeit not widely documented, building block for drug discovery and medicinal chemistry. Its synthesis can be achieved through established organofluorine chemistry routes, and its structure offers a unique combination of features for modulating the properties of lead compounds. This guide provides a foundational understanding for researchers looking to incorporate this and similar scaffolds into their drug development programs.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Ethyl-3-fluoro-5-(4-fluorophenyl)pyridine. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound (C7H8FN). [Link]

- Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. Journal of Chemical and Pharmaceutical Research, 8(7), 98-106.

-

Boyle, B. T., Levy, J. N., de Lescure, L., Paton, R. S., & McNally, A. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 773-779. [Link]

- Google Patents. (2013). Preparation method of fluoropyridine compounds. CN102898358A.

- Google Patents. (1972). Method for the preparation of stable 4-fluoropyridine salts. US3703521A.

-

Sotorasib. In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Charles River Laboratories. Drug Discovery Patents. [Link]

-

PubChemLite. 4-ethynyl-3-fluoropyridine (C7H4FN). [Link]

-

National Institutes of Health. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]

-

Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]

- Google Patents. (2018). The method of one-step synthesis aminopyridine and 4-aminopyridine. CN108840820A.

-

PubMed. Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]

-

National Institutes of Health. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]

- Google Patents. (1989). Process for the preparation of substituted pyridines. EP0333020A2.

-

MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

-

ResearchGate. Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]

Sources

Synthesis of 4-Ethyl-3-fluoropyridine and its derivatives.

An In-depth Technical Guide to the Synthesis of 4-Ethyl-3-fluoropyridine and its Derivatives

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] Among these, fluorinated pyridine derivatives are of paramount importance, appearing in numerous FDA-approved drugs.[1] This guide provides an in-depth technical overview of the synthesis of this compound, a key structural motif in contemporary drug discovery. We will dissect the strategic considerations for introducing fluorine and an ethyl group onto the pyridine core, detailing mechanistically sound synthetic pathways. This document is intended for researchers, chemists, and professionals in drug development, offering both theoretical grounding and practical, field-proven protocols.

The Strategic Imperative of Fluoropyridines in Drug Design

The substitution of a hydrogen atom with fluorine can dramatically alter a molecule's properties. Due to its high electronegativity and small size, fluorine can modulate a compound's:

-

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, often blocking sites of metabolic oxidation and increasing the drug's half-life.[3]

-

Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cellular membranes.[4]

-

pKa Modification: The electron-withdrawing nature of fluorine can lower the basicity (pKa) of the pyridine nitrogen, which can be critical for tuning off-target activity or improving oral bioavailability.[5]

-

Binding Affinity: Fluorine can engage in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets, thereby increasing potency.[6]

The this compound scaffold combines these benefits with a small alkyl group that can probe hydrophobic pockets in target proteins, making it a highly valuable building block for medicinal chemists.

Foundational Strategies for Pyridine Functionalization

The synthesis of substituted pyridines, particularly with the challenging meta-relationship of the 3-fluoro and 4-alkyl groups, requires a carefully planned strategy. The electron-deficient nature of the pyridine ring makes it resistant to electrophilic substitution but susceptible to nucleophilic attack.[7][8] Key synthetic challenges include achieving regioselectivity and managing the often harsh conditions required for C-H functionalization or fluorination.

Approaches to Pyridine Fluorination

Several core methods exist for introducing fluorine onto a pyridine ring:

| Method | Description | Key Reagents | Advantages | Limitations |

| Direct C-H Fluorination | Direct conversion of a C-H bond to a C-F bond. Often targets positions adjacent to the nitrogen (C2/C6).[9][10] | AgF₂, Selectfluor® | Atom-economical, useful for late-stage functionalization.[5] | Often requires harsh conditions, regioselectivity can be poor, and substrate scope may be limited.[9][10] |

| Balz-Schiemann Reaction | Diazotization of an aminopyridine followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.[6][11] | NaNO₂, HBF₄ or HF-Pyridine | A classic and reliable method for introducing fluorine. | Requires the corresponding aminopyridine precursor; can have variable yields.[12] |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a good leaving group (e.g., -Cl, -NO₂) by a fluoride source.[13] The reaction is accelerated by electron-withdrawing groups ortho or para to the leaving group.[3] | CsF, KF | Mild conditions, predictable regioselectivity. | Requires a pre-functionalized pyridine with a suitable leaving group. |

| meta-Selective Strategies | Advanced methods to overcome the natural C2/C4 reactivity. One notable approach involves the formation of Zincke imines to direct fluorination to the C3/C5 positions.[5] | Selectfluor®, NFSI | Provides access to otherwise difficult-to-synthesize meta-fluorinated pyridines. | Can be a multi-step process involving intermediate isolation.[5] |

Approaches to Pyridine Alkylation

Introducing an ethyl group, particularly at the C4 position, also presents distinct options:

| Method | Description | Key Reagents | Advantages | Limitations |

| Minisci-type Reactions | A radical-based approach where nucleophilic carbon radicals add to a protonated pyridine ring, typically favoring C2 and C4 positions.[14] | Radical precursors (e.g., carboxylic acids), silver nitrate, persulfate | Tolerant of many functional groups, useful for direct C-H functionalization. | Often yields mixtures of C2 and C4 isomers; can be substrate-dependent. |

| Cross-Coupling Reactions | Transition-metal catalyzed coupling of a 4-halopyridine with an ethylating agent. | Pd or Ni catalysts, Ethyl-boronic acid, Ethyl-zinc reagents | High efficiency and broad scope. | Requires synthesis of the 4-halopyridine precursor. |

| Dearomatization-Rearomatization | A modern strategy involving temporary dearomatization of the pyridine ring to enable selective functionalization, followed by rearomatization.[15][16] | N-activating groups, organometallic reagents | Enables access to substitution patterns not achievable by classical methods.[16] | Can be complex and require specific activating groups. |

A Convergent and Validated Synthetic Pathway to this compound

Considering the challenges of regioselectivity, a convergent strategy that builds the desired functionality in a stepwise, controlled manner is superior to direct, and often unselective, C-H functionalization of a simple pyridine. The most robust and logical pathway involves installing the fluorine first and then elaborating the C4 position.

This proposed synthesis begins with commercially available 3-fluoropyridine and introduces the C4-substituent through a key carboxaldehyde intermediate, which is then converted to the ethyl group via a two-step olefination-reduction sequence.

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. gcwgandhinagar.com [gcwgandhinagar.com]

- 9. orgsyn.org [orgsyn.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 13. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of 4-Ethyl-3-fluoropyridine.

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Ethyl-3-fluoropyridine

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The introduction of an ethyl group and a fluorine atom to the pyridine ring can significantly influence its chemical properties, reactivity, and biological activity. Accurate structural elucidation and purity assessment are paramount for any research or development involving this compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the expected spectroscopic data for this compound. As experimental data for this specific molecule is not widely published, this document presents predicted data derived from the analysis of structurally similar compounds and established spectroscopic principles. The methodologies and interpretations provided herein are grounded in extensive experience in chemical analysis and are designed to serve as a practical reference for the characterization of this compound and related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are the most relevant experiments.

¹H NMR Spectroscopy

Theoretical Principles and Expected Chemical Shifts

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In this compound, we expect to see distinct signals for the aromatic protons on the pyridine ring and the protons of the ethyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the nitrogen atom and the fluorine atom, as well as the electron-donating effect of the ethyl group. The fluorine atom will also introduce characteristic splitting patterns (H-F coupling).

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | ~8.2 - 8.4 | d | JH-H ≈ 5 |

| H-2 | ~8.1 - 8.3 | d | JH-H ≈ 5 |

| H-5 | ~7.1 - 7.3 | t | JH-H ≈ 5 |

| -CH₂- | ~2.7 - 2.9 | q | JH-H ≈ 7.5 |

| -CH₃ | ~1.2 - 1.4 | t | JH-H ≈ 7.5 |

Note: The chemical shifts are predicted relative to a standard reference (e.g., TMS) and can vary based on the solvent and concentration.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~12 ppm.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 16-64, depending on the sample concentration.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

¹³C NMR Spectroscopy

Theoretical Principles and Expected Chemical Shifts

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms. The presence of the electronegative fluorine atom will have a significant impact on the chemical shifts of the adjacent carbon atoms, leading to characteristic C-F coupling.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-3 | ~155 - 160 | d, J ≈ 240-260 |

| C-2 | ~148 - 152 | d, J ≈ 15-20 |

| C-6 | ~145 - 149 | s |

| C-4 | ~135 - 139 | d, J ≈ 5-10 |

| C-5 | ~120 - 124 | s |

| -CH₂- | ~22 - 26 | s |

| -CH₃ | ~13 - 16 | s |

Note: Chemical shifts are referenced to a standard and can vary depending on the solvent and concentration.[1][2]

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 100 MHz or higher frequency NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Acquisition Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral width: ~200 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction.

¹⁹F NMR Spectroscopy

Theoretical Principles and Expected Chemical Shifts

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule.[3][4] The chemical shift of the fluorine atom is highly dependent on its electronic environment. In this compound, we expect a single resonance for the fluorine atom, which will be split by the adjacent protons.

Predicted ¹⁹F NMR Data

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F-3 | -110 to -130 | m |

Note: ¹⁹F chemical shifts are typically referenced to CFCl₃.[5] The exact shift can be influenced by the solvent.

Experimental Protocol for ¹⁹F NMR

-

Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.

-

Instrumentation: An NMR spectrometer equipped with a fluorine probe, operating at a frequency corresponding to the ¹H field strength (e.g., 376 MHz for a 400 MHz ¹H spectrometer).

-

Acquisition Parameters:

-

Pulse sequence: Standard single-pulse experiment, often with proton decoupling to simplify the spectrum.

-

Spectral width: ~100 ppm, centered around the expected chemical shift.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 16-64.

-

-

Processing: Apply Fourier transform, phase, and baseline correction.

NMR Analysis Workflow

Caption: Workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

Theoretical Principles and Expected Vibrational Frequencies

IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, we expect to observe vibrations associated with the aromatic ring, C-H bonds, C-F bond, and C-N bond.

Predicted IR Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| C=C and C=N Ring Stretching | 1400-1600 | Strong |

| C-F Stretch | 1200-1300 | Strong |

| C-H Bending | 700-900 | Medium-Strong |

Note: These are approximate ranges and the actual spectrum may show multiple peaks in these regions.[6]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, a KBr pellet or a Nujol mull can be prepared. Attenuated Total Reflectance (ATR) is also a convenient method that requires minimal sample preparation.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Processing: The instrument software will automatically perform the Fourier transform and display the spectrum in terms of transmittance or absorbance versus wavenumber.

Key IR Vibrational Modes

Caption: Key IR vibrational modes for this compound.

Mass Spectrometry (MS)

Theoretical Principles and Expected Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can provide clues about the structure. For this compound, we would expect to see a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the loss of ethyl or fluorine moieties.

Predicted MS Data

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 125.06 | Molecular Ion |

| [M-CH₃]⁺ | 110.04 | Loss of a methyl radical |

| [M-C₂H₅]⁺ | 96.03 | Loss of an ethyl radical |

| [M-F]⁺ | 106.07 | Loss of a fluorine radical |

Note: The predicted m/z values are for the monoisotopic masses.[7][8]

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode is typically used for pyridine compounds.

-

Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 50-200).

-

For ESI: Optimize parameters such as capillary voltage and drying gas flow.

-

For EI: Use a standard electron energy of 70 eV.

-

-

Data Analysis: Identify the molecular ion peak and major fragment ions. For HRMS data, calculate the elemental composition to confirm the molecular formula.

Mass Spectrometry Experiment Workflow

Caption: Logical flow of a mass spectrometry experiment.

Integrated Spectroscopic Analysis and Structural Elucidation

The definitive confirmation of the structure of this compound requires a holistic approach that integrates the data from all spectroscopic techniques.

-

Molecular Formula Confirmation: High-resolution mass spectrometry will provide the accurate mass of the molecular ion, which can be used to confirm the elemental composition of C₇H₈FN.

-

Functional Group Identification: The IR spectrum will confirm the presence of the aromatic pyridine ring, aliphatic C-H bonds, and the C-F bond.

-

Connectivity and Stereochemistry:

-

¹H NMR will show the number of distinct protons and their splitting patterns will reveal their connectivity. For example, the quartet and triplet of the ethyl group confirm its presence.

-

¹³C NMR will show the number of different carbon environments.

-

¹⁹F NMR will confirm the presence of the fluorine atom.

-

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign the proton and carbon signals and confirm the connectivity of the atoms.

-

By combining the information from these techniques, a complete and unambiguous structural assignment of this compound can be achieved.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for this compound based on predictive models and analysis of related compounds. The predicted NMR, IR, and MS data, along with the provided experimental protocols, serve as a valuable resource for researchers involved in the synthesis and characterization of this and similar molecules. While the data presented is predictive, it provides a strong foundation for the interpretation of experimentally obtained spectra. The integrated application of these spectroscopic techniques is crucial for ensuring the structural integrity and purity of this compound in any scientific investigation.

References

-

Benassi, E., Vaganova, T., Malykhin, E., & Fan, H. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(34), 18958-18974. [Link]

-

O'Hagan, D. (2008). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Beilstein Journal of Organic Chemistry, 4, 18. [Link]

-

Chambers, R. D., & Sargent, C. R. (1981). The NMR spectra of some fluorinated pyridine derivatives. Magnetic Resonance in Chemistry, 19(4), 238-241. [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). [Link]

-

Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). [Link]

-

PubChem. (n.d.). This compound. [Link]

-

19F NMR Reference Standards. (n.d.). [Link]

-

PubChem. (n.d.). This compound. [Link]

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

Morehead State University Digital Archives. (n.d.). 19F NMR and BX3 Complexes. [Link]

-

NIST. (n.d.). Pyridine, 4-ethyl-. [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. [Link]

-

Organic Syntheses. (n.d.). n-fluoropyridinium triflate. [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. [Link]

-

NIH. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. [Link]

-

SpectraBase. (n.d.). Pyridine, 4-ethyl- - Optional[1H NMR] - Chemical Shifts. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Preparation and stability of 4-fluoropyridine. [Link]

-

PubChem. (n.d.). 4-ethynyl-3-fluoropyridine. [Link]

-

MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. [Link]

-

ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. [Link]

-

mzCloud. (2016). Ethyl 2 3 methyl 6 trifluoromethyl 3H imidazo 4 5 b pyridin 2 yl thio acetate. [Link]

-

J-STAGE Data. (n.d.). Discover research from Mass Spectrometry. [Link]

-

SpectraBase. (n.d.). Pyridine, 4-ethyl- - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. compoundchem.com [compoundchem.com]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. colorado.edu [colorado.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. PubChemLite - this compound (C7H8FN) [pubchemlite.lcsb.uni.lu]

- 8. This compound | C7H8FN | CID 17941270 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emerging Potential of 4-Ethyl-3-fluoropyridine in Medicinal Chemistry: A Technical Guide

This guide provides an in-depth exploration of 4-Ethyl-3-fluoropyridine, a promising scaffold for medicinal chemistry and drug discovery. We will delve into the strategic rationale for its design, potential therapeutic applications, synthetic pathways, and a proposed workflow for biological evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking innovative molecular frameworks with advantageous physicochemical and pharmacological properties.

Introduction: The Strategic Value of Fluorinated Pyridines

The pyridine ring is a cornerstone of medicinal chemistry, present in a significant number of FDA-approved drugs.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor, enhancing solubility and target engagement.[1] The strategic incorporation of a fluorine atom into this privileged scaffold has become a powerful tool in modern drug design.[2][3][4] Fluorine's high electronegativity and small size can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.[5][6]

-

Increased Binding Affinity: Fluorine can engage in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, leading to improved potency.[3]

-

Modulated Lipophilicity: Strategic fluorination can alter a compound's lipophilicity, which is crucial for membrane permeability and overall bioavailability.[3][6]

-

Altered pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, influencing its ionization state at physiological pH and affecting target binding and solubility.[2]

The addition of an ethyl group at the 4-position further refines the molecule's properties. Alkyl groups are known to impact a drug's hydrophobic character, which can enhance membrane permeability and interactions with hydrophobic pockets in target proteins.[7][8] The combination of these three components—the pyridine core, the 3-fluoro substituent, and the 4-ethyl group—creates a unique chemical entity with significant potential for drug discovery.

Potential Therapeutic Applications of this compound

While specific biological activities of this compound are not yet extensively documented in publicly available literature, we can hypothesize its potential applications based on the known activities of structurally related fluorinated pyridines and other heterocyclic compounds. The scaffold could be a valuable starting point for developing novel therapeutics in several key areas:

-

Oncology: Many kinase inhibitors and other anti-cancer agents feature a pyridine core. The unique electronic properties conferred by the fluorine atom could lead to selective inhibition of cancer-related targets. Fluorinated compounds have shown promise as anti-cancer agents due to their ability to penetrate hydrophobic protein pockets.[6][9]

-

Neuroscience: The ability of small molecules to cross the blood-brain barrier is paramount for treating central nervous system (CNS) disorders. The modulated lipophilicity of this compound could facilitate CNS penetration, making it a promising scaffold for developing treatments for neurodegenerative diseases, psychiatric disorders, or epilepsy.

-

Inflammatory Diseases: Fluorinated pyridines have been explored for their anti-inflammatory properties.[3] The this compound scaffold could be elaborated to create potent and selective inhibitors of key inflammatory mediators, such as cytokines or enzymes involved in the inflammatory cascade.

-

Infectious Diseases: The pyridine ring is a common feature in antibacterial and antiviral agents. The introduction of fluorine can enhance the antimicrobial activity of a compound.[3] Therefore, derivatives of this compound could be investigated as novel treatments for bacterial or viral infections.

Synthetic Strategies for this compound

The synthesis of this compound can be approached through several established methods for the preparation of fluorinated pyridines. A plausible and efficient route would be a multi-step synthesis starting from a readily available pyridine derivative. Below is a detailed, step-by-step hypothetical protocol.

Proposed Synthetic Protocol

Objective: To synthesize this compound.

Materials:

-

3-Amino-4-ethylpyridine

-

Anhydrous Hydrogen Fluoride (HF)

-

Sodium Nitrite (NaNO₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment for organic synthesis, including a fluoropolymer reaction vessel for handling anhydrous HF.

Methodology:

-

Diazotization:

-

In a fluoropolymer reaction vessel cooled to -78°C, dissolve 3-Amino-4-ethylpyridine (1.0 eq) in anhydrous hydrogen fluoride.

-

Slowly add Sodium Nitrite (1.1 eq) to the solution while maintaining the temperature below -70°C.

-

After the addition is complete, allow the reaction mixture to stir at this temperature for 30 minutes.

-

-

Fluoro-dediazoniation (Balz-Schiemann type reaction):

-

Gradually warm the reaction mixture to room temperature and then heat to 30-70°C for 30-60 minutes to facilitate the decomposition of the diazonium salt and the formation of the C-F bond.[10]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Isolation:

-

Cool the reaction mixture in an ice bath and carefully quench by pouring it into a stirred mixture of ice and water.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by distillation under reduced pressure.

-

-

Characterization:

-

Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

-

Proposed Workflow for Biological Evaluation

Once synthesized and characterized, a systematic approach is required to explore the potential medicinal applications of this compound and its derivatives. The following workflow outlines a logical progression from initial screening to lead optimization.

Caption: Proposed workflow for the biological evaluation of this compound.

Data Summary and Physicochemical Properties

To guide further studies, a preliminary in-silico prediction of the key physicochemical properties of this compound is presented below. These values are estimates and should be confirmed experimentally.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight ( g/mol ) | 125.14 | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| LogP (Octanol/Water) | 1.5 - 2.0 | Indicates a balance between aqueous solubility and lipid membrane permeability. |

| pKa (of Pyridine Nitrogen) | 3.5 - 4.5 | The electron-withdrawing fluorine atom lowers the basicity compared to unsubstituted pyridine. |

| Hydrogen Bond Donors | 0 | Favorable for membrane permeability. |

| Hydrogen Bond Acceptors | 1 (Nitrogen) | Allows for interaction with biological targets. |

| Polar Surface Area (Ų) | ~12.89 | Suggests good potential for oral absorption and blood-brain barrier penetration. |

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. The strategic combination of a pyridine core, a fluorine substituent, and an ethyl group offers a unique set of physicochemical properties that are highly desirable in drug candidates. The proposed synthetic route provides a practical approach to accessing this compound, and the outlined biological evaluation workflow offers a clear path for investigating its therapeutic potential.

Future research should focus on the synthesis of a library of this compound derivatives to establish a robust structure-activity relationship (SAR). By systematically modifying the substituents on the pyridine ring, researchers can fine-tune the compound's biological activity, selectivity, and pharmacokinetic properties. The exploration of this scaffold could lead to the discovery of novel drug candidates with improved efficacy and safety profiles for a range of diseases.

References

- ResearchGate. The 'ring replacement' of pyridines into benzonitriles.

- Ningbo Inno Pharmchem Co., Ltd.

- Ningbo Inno Pharmchem Co., Ltd.

- Auctores Journals.

- RSC Publishing. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors.

- PMC. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.

-

PubMed. Pyridine bioisosteres of potent GluN2B subunit containing NMDA receptor antagonists with benzo[11]annulene scaffold.

- PubMed Central. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors.

- OMICS International. The Role of Alkyl Groups in Organic Chemistry and Drug Design.

- Detailed experimental procedure for the synthesis of 4-fluoropyridine.

- MDPI.

- PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.

- ASHP. Functional Group Characteristics and Roles.

- Google Patents. Preparation method of fluoropyridine compounds.

- Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4).

- ChemicalBook. 3-Fluoropyridine synthesis.

- Organic Syntheses Procedure.

- R Discovery.

- ResearchGate. Drug design and relationship of functional groups to pharmacologic activity.

- Drug design principles - Stereoelectronics.

- 4-Amino-3-fluoropyridine: A Key Pharmaceutical Intermedi

- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.

- ACS Chemical Neuroscience. The Critical Role of Organic Chemistry in Drug Discovery.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. omicsonline.org [omicsonline.org]

- 8. ashp.org [ashp.org]

- 9. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 11. Pyridine bioisosteres of potent GluN2B subunit containing NMDA receptor antagonists with benzo[7]annulene scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Chemistry of 4-Ethyl-3-fluoropyridine: A Guide to Reactivity and Stability for Drug Discovery

This technical guide provides an in-depth analysis of the 4-Ethyl-3-fluoropyridine ring system, a heterocyclic scaffold of increasing importance in medicinal chemistry. We will explore its electronic structure, reactivity patterns, and stability, offering field-proven insights for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of facts to explain the underlying principles that govern the behavior of this versatile building block, empowering you to make informed decisions in your synthetic and drug design endeavors.

The this compound Core: Structural and Electronic Landscape

The this compound molecule presents a fascinating interplay of electronic effects that dictate its chemical personality. The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom. This foundational characteristic is further modulated by the substituents at the 3- and 4-positions.

-

The Inductive Effect of the Fluorine Atom: The highly electronegative fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I). This effect further depletes the electron density of the pyridine ring, making it more susceptible to nucleophilic attack.

-

The Hyperconjugative and Inductive Effects of the Ethyl Group: The ethyl group at the 4-position is an electron-donating group through both hyperconjugation and a weak inductive effect (+I). This electron donation partially counteracts the electron-withdrawing nature of the fluorine and the pyridine nitrogen, influencing the regioselectivity of certain reactions.

This electronic push-pull system is central to understanding the reactivity and stability of the this compound core.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These computed values provide a useful starting point for experimental design.

| Property | Value | Source |

| Molecular Formula | C7H8FN | PubChem[1] |

| Molecular Weight | 125.14 g/mol | PubChem[1] |

| Exact Mass | 125.064077422 Da | PubChem[1] |

| XLogP3-AA (Predicted) | 1.7 | PubChem[1] |

| Topological Polar Surface Area | 12.9 Ų | PubChem[1] |

Synthesis of the this compound Scaffold

Representative Synthesis via Diazotization-Fluorination (Balz-Schiemann Reaction)

This classical method involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source.

Workflow for Balz-Schiemann Reaction:

Caption: Balz-Schiemann reaction workflow for this compound synthesis.

Experimental Protocol (Representative):

-

Diazotization: 4-Ethyl-3-aminopyridine is dissolved in an aqueous solution of tetrafluoroboric acid (HBF4). The solution is cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO2) is added dropwise while maintaining the temperature below 10 °C. The formation of the diazonium tetrafluoroborate salt may be observed as a precipitate.

-

Isolation of the Diazonium Salt: The precipitated diazonium salt is collected by filtration and washed with cold diethyl ether.

-

Thermal Decomposition: The dried diazonium salt is gently heated under an inert atmosphere. The decomposition releases nitrogen gas and boron trifluoride, yielding the crude this compound.

-

Purification: The crude product is purified by distillation or column chromatography to afford the final product.

Causality Behind Experimental Choices:

-

Low Temperature for Diazotization: Diazonium salts are often unstable and can decompose explosively at higher temperatures. Conducting the reaction at low temperatures minimizes this risk.

-

Tetrafluoroboric Acid: HBF4 serves as both the acid catalyst and the fluoride source for the subsequent fluorination step.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

An alternative and often milder approach involves the displacement of a good leaving group, such as a nitro group, from the 3-position of the pyridine ring with a fluoride source.[2][3]

Workflow for SNAr Synthesis:

Caption: SNAr synthesis of this compound.

Experimental Protocol (Representative): [2][3]

-

Reaction Setup: To a solution of 4-ethyl-3-nitropyridine in anhydrous dimethyl sulfoxide (DMSO), an excess of cesium fluoride (CsF) is added.

-

Heating: The reaction mixture is heated to a temperature typically ranging from 120-150 °C and monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Causality Behind Experimental Choices:

-

Cesium Fluoride: CsF is a highly effective fluoride source for SNAr reactions due to its high solubility in polar aprotic solvents and the "naked" nature of the fluoride anion.

-

DMSO as Solvent: A polar aprotic solvent like DMSO is crucial as it solvates the cation (Cs+) effectively, leaving the fluoride anion highly reactive.

-

Elevated Temperature: SNAr reactions on pyridine rings, especially at the 3-position, often require thermal energy to overcome the activation barrier.[4]

Reactivity of the this compound Ring System

The reactivity of this compound is dominated by the electronic factors discussed earlier. The electron-deficient nature of the ring makes it a prime candidate for nucleophilic attack, while electrophilic substitution is generally disfavored and requires harsh conditions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most synthetically useful reaction for functionalizing the this compound core. The regioselectivity of this reaction is a critical consideration. In pyridine systems, nucleophilic attack is favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.

However, with a fluorine atom at the 3-position, the situation is more nuanced. While the 2- and 6-positions are electronically activated towards nucleophilic attack, the presence of the fluorine at C3 makes it a potential leaving group. The outcome of an SNAr reaction will depend on the nature of the nucleophile and the reaction conditions. Displacement of the fluorine atom at the 3-position is generally slower than at the 2- or 4-positions.[4]

General Mechanism of SNAr on a Fluoropyridine:

Caption: General mechanism of nucleophilic aromatic substitution on a fluoropyridine.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the pyridine ring is significantly more challenging than on benzene due to the deactivating effect of the nitrogen atom. When it does occur, substitution is directed to the 3- and 5-positions. In the case of this compound, the 5-position would be the most likely site for electrophilic attack, though forcing conditions would be required. The ethyl group at the 4-position will have a minor directing effect towards the 3- and 5-positions.

Reactivity of the Ethyl Group

The ethyl group at the 4-position introduces another site of reactivity. The benzylic protons of the ethyl group are susceptible to deprotonation and subsequent functionalization. This can be achieved through the formation of an alkylidene dihydropyridine intermediate.

Stability of the this compound Ring System

The stability of the this compound ring is a key consideration for its storage and use in multi-step syntheses.

-

Thermal Stability: Pyridine rings are generally thermally robust. The introduction of the fluoro and ethyl groups is not expected to significantly compromise this stability under typical laboratory conditions.

-

pH Stability:

-

Acidic Conditions: Like other pyridines, the nitrogen atom of this compound is basic and will be protonated in acidic media to form a pyridinium salt. This can alter the reactivity of the ring, making it even more electron-deficient. 4-Fluoropyridine itself is known to be stable in its salt form.[5]

-

Basic Conditions: The ring is generally stable to basic conditions, although strong bases can promote deprotonation of the benzylic protons of the ethyl group.

-

-

Metabolic Stability: The introduction of a fluorine atom into a drug molecule is a common strategy to block metabolic oxidation at that position, thereby increasing the metabolic stability and half-life of the compound. While specific metabolic stability data for this compound is not available, studies on related compounds like [18F]3-fluoro-4-aminopyridine suggest that fluorination can significantly influence metabolic pathways.

Applications in Drug Discovery

The this compound scaffold is a valuable building block in drug discovery for several reasons:

-

Modulation of Physicochemical Properties: The fluorine atom can be used to fine-tune pKa, lipophilicity, and metabolic stability.

-

Vector for Further Functionalization: The reactivity of the pyridine ring, particularly through SNAr, allows for the introduction of a wide range of functional groups to explore structure-activity relationships.

-

Bioisosteric Replacement: The fluoropyridine motif can act as a bioisostere for other aromatic systems, offering a different profile of electronic and steric properties.

While specific examples of marketed drugs containing the this compound core are not prominent, numerous patents describe the use of substituted fluoropyridines in the development of therapeutic agents, including kinase inhibitors.

Conclusion

The this compound ring system offers a compelling combination of tunable electronics, predictable reactivity, and metabolic stability, making it a highly attractive scaffold for modern drug discovery. A thorough understanding of its synthesis, reactivity, and stability, as outlined in this guide, is essential for harnessing its full potential in the design and development of novel therapeutics. The strategic interplay of the electron-withdrawing fluorine atom and the electron-donating ethyl group provides a rich chemical landscape for the creation of diverse and potent bioactive molecules.

References

-

Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-133. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17941270, this compound. Retrieved from [Link]

-

Crowley, P. J., & Moody, C. J. (1998). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. Journal of the Chemical Society, Perkin Transactions 1, (2), 329-335. [Link]

-

Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. ResearchGate. [Link]

- Boudakian, M. M. (1972). U.S. Patent No. 3,703,521. Washington, DC: U.S.

Sources

- 1. This compound | C7H8FN | CID 17941270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google Patents [patents.google.com]

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 4-Ethyl-3-fluoropyridine

Abstract

This document provides a comprehensive, research-grade protocol for the synthesis of 4-Ethyl-3-fluoropyridine, a valuable fluorinated heterocyclic compound with significant potential in pharmaceutical and agrochemical development. The strategic introduction of a fluorine atom onto the pyridine scaffold can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making it a key building block in medicinal chemistry. This guide details a robust multi-step synthetic pathway, starting from the commercially available 4-ethylpyridine. The procedure emphasizes not only the "how" but also the "why" behind critical experimental steps, ensuring both reproducibility and a deep understanding of the underlying chemical principles. Safety protocols, purification techniques, and methods for analytical characterization are thoroughly addressed to equip researchers with a self-validating and reliable methodology.

Introduction and Rationale

Fluorinated pyridines are privileged scaffolds in modern drug discovery. The unique electronic properties of fluorine—high electronegativity, small size, and its ability to form strong C-F bonds—allow for the fine-tuning of a drug candidate's properties. This compound serves as a crucial intermediate, enabling the synthesis of more complex molecular architectures.

The synthetic route outlined herein is a classic and reliable pathway involving three key transformations:

-

Regioselective Nitration: Introduction of a nitro group at the 3-position of the 4-ethylpyridine ring.

-

Reduction of the Nitro Group: Conversion of the 3-nitro intermediate to 3-amino-4-ethylpyridine.

-

Fluorination via Balz-Schiemann Reaction: Diazotization of the amino group followed by fluorination to yield the target compound. This method is a well-established procedure for introducing fluorine into aromatic rings.[1][2]

This application note provides a detailed, step-by-step protocol derived from established methodologies for analogous pyridine systems, ensuring a high degree of scientific integrity and practical applicability.

Overall Synthetic Pathway

The synthesis of this compound is proposed to proceed via the three-step sequence illustrated below.

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocols

Safety First: Before beginning any experimental work, consult the Safety Data Sheets (SDS) for all reagents.[3][4][5][6][7] The entire procedure must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. An eyewash station and safety shower must be readily accessible.[3]

Step 1: Synthesis of 4-Ethyl-3-nitropyridine

Rationale: The nitration of pyridine derivatives typically requires harsh conditions due to the electron-deficient nature of the ring. A mixture of fuming nitric acid and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution to occur at the 3-position.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| 4-Ethylpyridine | 107.15 | 10.7 g | 100 |

| Fuming Sulfuric Acid (20% SO₃) | - | 40 mL | - |

| Fuming Nitric Acid (90%) | 63.01 | 10 mL | ~225 |

| Ice | 18.02 | 200 g | - |

| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |

| Dichloromethane (DCM) | 84.93 | 3 x 100 mL | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Acid Mixture Preparation: Carefully add 40 mL of fuming sulfuric acid to the flask and cool the flask to 0°C in an ice-salt bath.

-

Substrate Addition: Slowly add 10.7 g (100 mmol) of 4-ethylpyridine to the cold sulfuric acid with continuous stirring. The temperature should be maintained below 10°C.

-

Nitrating Agent Addition: Add 10 mL of fuming nitric acid to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, slowly heat the mixture to 90°C and maintain this temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then pour it slowly over 200 g of crushed ice in a large beaker.

-

Neutralization: Carefully neutralize the acidic solution by slowly adding a 50% (w/v) aqueous solution of sodium hydroxide until the pH is approximately 8-9. This process is highly exothermic and must be done slowly with external cooling.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-Ethyl-3-nitropyridine. The product can be purified further by column chromatography if necessary.

Step 2: Synthesis of 3-Amino-4-ethylpyridine

Rationale: The nitro group is readily reduced to an amine using various reducing agents. A common and effective method is the use of tin(II) chloride in concentrated hydrochloric acid, which is selective for the nitro group and generally provides high yields.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| 4-Ethyl-3-nitropyridine (crude) | 152.15 | ~15.2 g | ~100 |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 67.7 g | 300 |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | 100 mL | - |

| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |

| Ethyl Acetate (EtOAc) | 88.11 | 3 x 150 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the crude 4-Ethyl-3-nitropyridine in 100 mL of concentrated HCl.

-

Reagent Addition: Add 67.7 g (300 mmol) of SnCl₂·2H₂O to the mixture in portions. The reaction is exothermic.

-

Reaction: Heat the mixture to reflux (approximately 100-110°C) for 2 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Neutralization: Carefully basify the mixture by slowly adding a 40% (w/v) aqueous NaOH solution until the pH is >10. A thick white precipitate of tin salts will form.

-

Extraction: Extract the product with ethyl acetate (3 x 150 mL). The tin salts can make separation difficult; filtration through a pad of Celite may be necessary before extraction.

-

Washing and Drying: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Amino-4-ethylpyridine.

Step 3: Synthesis of this compound (Balz-Schiemann Reaction)

Rationale: This classic reaction converts an aromatic amine into a fluoride. The amine is first diazotized with a nitrite source in the presence of tetrafluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate salt. This salt is typically insoluble and can be isolated. Gentle heating of the isolated salt causes it to decompose, releasing nitrogen gas and forming the desired aryl fluoride.[1][2]

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| 3-Amino-4-ethylpyridine | 122.17 | 12.2 g | 100 |

| Tetrafluoroboric Acid (HBF₄, 48% aq.) | 87.81 | 40 mL | ~210 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 110 |

| Diethyl Ether | 74.12 | As needed | - |

| Saturated NaHCO₃ solution | - | As needed | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - |

Procedure:

-

Diazonium Salt Formation:

-

In a 250 mL beaker, dissolve 12.2 g (100 mmol) of 3-Amino-4-ethylpyridine in 40 mL of 48% aqueous HBF₄. Cool the solution to 0-5°C in an ice-salt bath.

-

Separately, dissolve 7.6 g (110 mmol) of sodium nitrite in 20 mL of water.

-

Add the sodium nitrite solution dropwise to the stirred aminopyridine solution, keeping the temperature strictly between 0-5°C.[8] A precipitate of the diazonium tetrafluoroborate salt should form.

-

After the addition is complete, stir the suspension for an additional 30 minutes at 0-5°C.

-

-

Isolation of the Diazonium Salt:

-

Collect the precipitated salt by vacuum filtration.

-

Wash the salt cake with a small amount of cold water, followed by cold diethyl ether.

-

Dry the salt under vacuum for several hours. Caution: Diazonium salts can be explosive when completely dry. Proceed immediately to the next step.

-

-

Thermal Decomposition:

-

Place the dried diazonium salt in a round-bottom flask equipped for distillation.

-

Heat the salt gently under vacuum. The solid will begin to decompose, evolving nitrogen gas and producing the liquid this compound, which can be collected by distillation.

-

-

Work-up and Purification:

-

Dissolve the collected distillate in diethyl ether.

-

Wash carefully with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by water.

-

Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure (due to the product's volatility).

-

The final product can be purified by fractional distillation.

-

Purification and Characterization

Purification Workflow

Caption: General workflow for the purification and characterization of the final product.

Analytical Characterization

The identity and purity of the synthesized this compound (MW: 125.14 g/mol )[9] should be confirmed by spectroscopic methods.

-

¹H NMR (Proton NMR): The spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet) and three distinct signals for the aromatic protons on the pyridine ring. The coupling constants between the fluorine atom and adjacent protons (J_HF) will be observable. Based on analogous structures like 4-ethylpyridine and 3-fluoropyridine, the aromatic protons would appear in the range of δ 7.0-8.5 ppm.[10][11]

-

¹³C NMR (Carbon NMR): The spectrum will show distinct signals for all seven carbon atoms. The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹J_CF), which is a definitive indicator of successful fluorination.

-

¹⁹F NMR (Fluorine NMR): This is a crucial technique that should show a single resonance for the fluorine atom, with coupling to adjacent protons.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 125, confirming the molecular weight of the product.

References

-

Matsumoto, K. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. [Link]

-

Organic Syntheses. n-fluoropyridinium triflate. Organic Syntheses Procedure. [Link]

- Google Patents. (2013). Preparation method of fluoropyridine compounds. CN102898358A.

-

Ningbo Inno Pharmchem Co., Ltd. (2023). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). [Link]

-

Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

-

National Institutes of Health. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]

-

Organic Syntheses. 4-ethylpyridine. Organic Syntheses Procedure. [Link]

-

De Gruyter. (2005). Selective electrochemical synthesis of 4-fluoropyridine using ET3N-3HF. [Link]

-

Royal Society of Chemistry. (1975). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1. [Link]

- Google Patents. (1972). Method for the preparation of stable 4-fluoropyridine salts. US3703521A.

-

MDPI. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. [Link]

-

ResearchGate. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]

-

Utrecht University. (2002). Characterization by NMR Spectroscopy, X-ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds. [Link]

-

ResearchGate. (2020). Analysis of Bromination of Ethylbenzene Using a 45 MHz NMR Spectrometer: An Undergraduate Organic Chemistry Laboratory Experiment. [Link]

Sources

- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 2. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound,(CAS# 137234-73-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 10. 4-Ethylpyridine(536-75-4) 1H NMR [m.chemicalbook.com]

- 11. 3-Fluoropyridine(372-47-4) 1H NMR [m.chemicalbook.com]

The Versatile Virtuoso: 4-Ethyl-3-fluoropyridine as a Strategic Building Block in Modern Organic Synthesis

In the intricate tapestry of modern drug discovery and agrochemical development, the strategic incorporation of fluorine into heterocyclic scaffolds has emerged as a paramount design principle. The unique physicochemical properties imparted by fluorine—enhanced metabolic stability, modulated pKa, and improved binding affinity—render fluorinated building blocks indispensable tools for the medicinal chemist.[1] Among these, 4-Ethyl-3-fluoropyridine stands out as a versatile and strategically functionalized precursor, offering a gateway to a diverse array of complex molecular architectures. This guide provides an in-depth exploration of the applications and synthetic protocols involving this compound, grounded in established chemical principles and supported by practical, field-proven insights.

Physicochemical Properties and Reactivity Profile

This compound (CAS No. 137234-73-2) is a flammable liquid with a molecular weight of 125.14 g/mol .[2] The strategic placement of the fluorine atom at the 3-position and the ethyl group at the 4-position of the pyridine ring dictates its reactivity. The electron-withdrawing nature of the fluorine atom decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic attack, particularly at the 2- and 6-positions.[1] Conversely, the ethyl group is a weak electron-donating group. This electronic interplay governs the regioselectivity of various synthetic transformations.

| Property | Value | Source |

| CAS Number | 137234-73-2 | [2] |

| Molecular Formula | C7H8FN | [2] |

| Molecular Weight | 125.14 g/mol | [2] |

| Appearance | Flammable liquid | [2] |

Key Synthetic Applications and Protocols

The utility of this compound as a building block is best illustrated through its application in key synthetic transformations that are foundational to the construction of bioactive molecules. These include directed ortho-metalation, nucleophilic aromatic substitution, and transition metal-catalyzed cross-coupling reactions.

Directed ortho-Metalation (DoM): A Gateway to 2-Substituted Derivatives

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[3][4] In the case of 3-substituted pyridines, the directing metalating group (DMG) guides the deprotonation to an adjacent ortho position. For this compound, the fluorine atom can act as a moderate directing group, facilitating lithiation at the 2-position.[1][5]

Protocol 1: General Procedure for Directed ortho-Metalation of this compound

This protocol provides a general framework for the lithiation and subsequent electrophilic quench of this compound. The choice of lithium base and electrophile will depend on the desired final product.

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi)

-

Electrophile (e.g., N,N-dimethylformamide (DMF), iodine, trimethylsilyl chloride)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet, add this compound (1.0 eq) dissolved in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.1 eq) in THF or n-BuLi (1.1 eq) in hexanes dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.

-

Add the chosen electrophile (1.2 eq) neat or as a solution in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted-4-ethyl-3-fluoropyridine.

Causality and Insights:

-

Choice of Base: LDA is a bulkier, less nucleophilic base than n-BuLi, which can be advantageous in preventing unwanted addition to the pyridine ring.[1]

-

Low Temperature: Maintaining the reaction at -78 °C is crucial to ensure the stability of the highly reactive aryllithium intermediate and to prevent side reactions.

-

Inert Atmosphere: The use of an inert atmosphere is essential as organolithium reagents are highly reactive towards oxygen and moisture.

Nucleophilic Aromatic Substitution (SNAr): Functionalization at the 2- and 6-Positions